7-Amino-5-hydroxy-2,3-dihydroinden-1-one
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Overview
Description
7-Amino-5-hydroxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C9H9NO2 It is a derivative of indanone, featuring both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-hydroxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions One common method starts with the precursor 2,3-dihydro-1H-inden-1-one
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and selective oxidation are often employed. The reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-hydroxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to the formation of an amine.
Scientific Research Applications
7-Amino-5-hydroxy-2,3-dihydroinden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Amino-5-hydroxy-2,3-dihydroinden-1-one involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-2,3-dihydroinden-1-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
7-Amino-5-hydroxy-2,3-dihydroinden-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-amino-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2,10H2 |
InChI Key |
NSEFVHJSEZZHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2N)O |
Origin of Product |
United States |
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